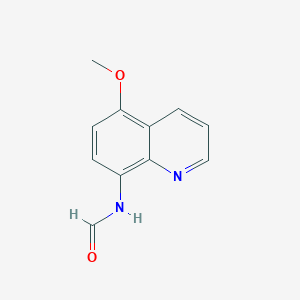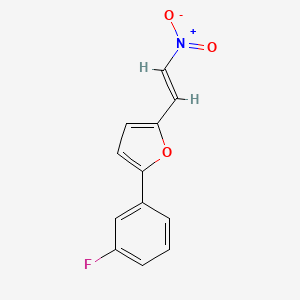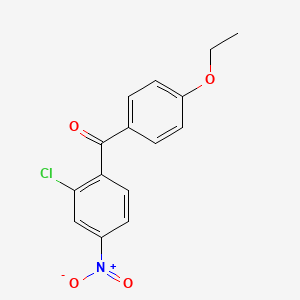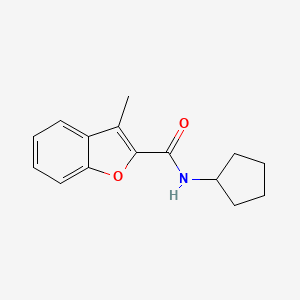
(5-methoxy-8-quinolinyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methoxy-8-quinolinyl)formamide, also known as MQF, is a synthetic compound that has been studied for its potential applications in scientific research. MQF is a quinoline derivative that has shown promise in various areas of research, including as an anti-tumor agent and as a potential treatment for neurodegenerative diseases. In
Wissenschaftliche Forschungsanwendungen
(5-methoxy-8-quinolinyl)formamide has been studied for its potential applications in various areas of scientific research. One area of research is its anti-tumor activity. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including lung cancer, breast cancer, and melanoma. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is its potential as a treatment for neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can reduce oxidative stress in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (5-methoxy-8-quinolinyl)formamide is not fully understood, but studies have shown that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-tumor activity. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-methoxy-8-quinolinyl)formamide in lab experiments is its potent anti-tumor activity. This compound has been shown to be effective against a variety of cancer cell lines, which makes it a promising compound for further research. Another advantage is its neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on (5-methoxy-8-quinolinyl)formamide. One area of research is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the neuroprotective effects of this compound and its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases.
Another area of research is the development of more potent analogs of this compound. Studies have shown that modifying the structure of this compound can increase its potency against cancer cells. Developing more potent analogs of this compound may lead to the development of more effective anti-tumor agents.
Finally, more research is needed to fully understand the mechanism of action of this compound. Understanding the molecular pathways involved in the anti-tumor and neuroprotective effects of this compound may lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown promise in various areas of scientific research. This compound has potent anti-tumor activity and has been studied as a potential treatment for neurodegenerative diseases. While more research is needed to fully understand the mechanism of action of this compound and its potential side effects, this compound is a promising compound for further research.
Synthesemethoden
The synthesis of (5-methoxy-8-quinolinyl)formamide involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 8-aminoquinoline in the presence of formic acid. The resulting compound is then reduced to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Eigenschaften
IUPAC Name |
N-(5-methoxyquinolin-8-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-4-9(13-7-14)11-8(10)3-2-6-12-11/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXCUDJQASWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5737633.png)
![N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5737639.png)
![N'-(2-methoxy-5-nitrobenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5737652.png)


![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)

![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![2-benzyl-3-methyl-1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5737707.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5737717.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
